N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
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Overview
Description
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the reaction of N,N-dimethylacetamide with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This property makes it useful in enzyme inhibition studies and as a tool for probing biological systems .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is unique due to its specific structural features, including the presence of both an acetamide group and a dioxaborolane ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Biological Activity
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS Number: 873078-93-4) is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates a dioxaborolane moiety, which is often associated with enhanced biological activity due to its ability to participate in various chemical reactions and interactions within biological systems.
- Molecular Formula : C15H22BNO3
- Molecular Weight : 291.2 g/mol
- IUPAC Name : N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
- Purity : >98%
- Physical State : Solid
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The dioxaborolane group enhances the compound's lipophilicity and stability, facilitating better membrane penetration and bioavailability.
Key Mechanisms:
- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit certain protein kinases involved in cancer cell proliferation.
- Apoptosis Induction : It has been observed to induce apoptosis in specific cancer cell lines by activating caspase pathways.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by modulating cytokine release.
Table 1: Biological Activity Summary
Activity Type | Target Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Proliferation Inhibition | MDA-MB-231 (TNBC) | 0.126 | Strong inhibition compared to MCF10A |
Apoptosis Induction | MCF-7 | 27.13 | Increased caspase 9 levels |
Metastasis Inhibition | Mouse Model | N/A | Inhibited lung metastasis |
Case Studies and Research Findings
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on MDA-MB-231 (triple-negative breast cancer) cells. The results indicated a significant reduction in cell viability with an IC50 of 0.126 µM. Furthermore, this compound showed a nearly 20-fold selectivity for cancer cells over non-cancerous MCF10A cells .
- In Vivo Studies :
- Mechanistic Insights :
Properties
Molecular Formula |
C16H24BNO4 |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-9-13(10-8-12)20-11-14(19)18(5)6/h7-10H,11H2,1-6H3 |
InChI Key |
YRECPLZZJYDQSM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N(C)C |
Origin of Product |
United States |
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